Glycerine trioleate
Overview
Description
It is a colorless, viscous liquid that is a significant component of various natural oils, including olive oil, sunflower oil, and palm oil . Glycerine trioleate is widely used in various industries due to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycerine trioleate can be synthesized through the esterification of glycerol with oleic acid. The reaction typically involves heating glycerol and oleic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include temperatures ranging from 150°C to 250°C and a reaction time of several hours .
Industrial Production Methods: In industrial settings, this compound is often produced by transesterification of triglycerides found in natural oils. This process involves reacting triglycerides with methanol or ethanol in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, to produce this compound and glycerol .
Types of Reactions:
Hydrogenation: this compound can be hydrogenated to convert the unsaturated oleic acid units into saturated stearic acid units.
Common Reagents and Conditions:
Oxidation: Oxygen or air, often in the presence of a catalyst such as cobalt or manganese salts.
Hydrolysis: Water, with acid catalysts like sulfuric acid or base catalysts like sodium hydroxide.
Hydrogenation: Hydrogen gas, with a metal catalyst such as palladium or nickel.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and other oxidation products.
Hydrolysis: Glycerol and oleic acid.
Hydrogenation: Glycerine tristearate (tristearin).
Scientific Research Applications
Glycerine trioleate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of glycerine trioleate involves its interaction with various molecular targets and pathways:
Lipid Metabolism: this compound is metabolized by lipase enzymes, which hydrolyze the ester bonds to release glycerol and oleic acid.
Cell Membrane Interaction: As a lipid, this compound can integrate into cell membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Glycerine trioleate is compared with other similar triglycerides, such as:
Glycerine tristearate (tristearin): Unlike this compound, which contains unsaturated oleic acid units, glycerine tristearate contains saturated stearic acid units.
Glycerine trilinoleate: This compound contains linoleic acid units, which have two double bonds, making it more unsaturated than this compound.
This compound’s unique combination of unsaturated fatty acid units and its symmetrical structure make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[2-[(Z)-octadec-9-enoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25+,29-26+,30-27- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYFQTYBJUILEZ-BSCDBXJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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